N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative characterized by a thiophene substituent at the 3-position of the pyridazinone ring and a glycine moiety linked via an acetyl group. Pyridazinone scaffolds are known for their pharmacological versatility, particularly in modulating inflammatory pathways, enzyme inhibition, and receptor binding.
Properties
IUPAC Name |
2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-10(13-6-12(18)19)7-15-11(17)4-3-8(14-15)9-2-1-5-20-9/h1-5H,6-7H2,(H,13,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFYROCDXSVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine typically involves the reaction of 2-(6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl)acetic acid with glycine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazinone Derivatives
Pyridazinone-based compounds are widely studied for their bioactivity. Below is a comparative analysis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine with structurally similar derivatives:
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Substituent Impact :
- The thiophene substituent in the target compound contrasts with the methylthio-benzyl groups in compounds 5a–8a. Thiophene’s aromaticity and electron-rich nature may enhance interactions with hydrophobic pockets in target proteins compared to methylthio groups .
- The acetyl-glycine side chain in the target compound differs from the acetamide or ester moieties in analogs. Glycine’s zwitterionic nature could improve aqueous solubility, a critical factor in bioavailability.
Pharmacological Implications: Compound 5a demonstrated activity as a formyl peptide receptor (FPR) antagonist, suggesting pyridazinones’ role in inflammation modulation. The target compound’s thiophene group might mimic this activity but with altered selectivity . Low yields in compounds like 8a (10%) highlight synthetic challenges in introducing bulky substituents, whereas the target compound’s glycine linkage may simplify synthesis.
Synthetic Routes: The target compound’s synthesis likely involves acylation of the pyridazinone core with bromoacetyl-glycine, analogous to methods used for 6a and 7a (e.g., NaOH/HCl-mediated hydrolysis) .
Biological Activity
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycine is a synthetic compound that has garnered interest due to its unique structural features and potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound features a pyridazine core linked to a thiophene ring and an acetylated glycine moiety. Its molecular formula is with a molecular weight of 335.38 g/mol. The presence of functional groups such as carbonyl and amide bonds suggests reactivity that may be exploited in biological contexts.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₄S |
| Molecular Weight | 335.38 g/mol |
| LogP | 0.1582 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
- Gene Expression Modulation : It could influence the transcription of genes related to biofilm formation or inflammatory responses.
- Cytotoxic Effects : Preliminary studies suggest it may induce cytotoxicity in certain cancer cell lines.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds showed significant bactericidal effects against various bacterial strains, particularly Staphylococcus spp. . The presence of the acetyl group enhances the antimicrobial efficacy compared to other derivatives without this modification.
Comparative Analysis with Related Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with structurally related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Thiophenecarboxylic acid | Thiophene ring | Antimicrobial properties |
| 3-Pyridazinecarboxylic acid | Pyridazine core | Anti-inflammatory effects |
| Acetylated Glycines | Acetyl group | Various biological activities |
These comparisons highlight that while this compound shares features with these compounds, its unique combination of functional groups may confer distinct biological properties warranting further exploration.
Conclusion and Future Directions
This compound presents a compelling subject for further research due to its potential pharmacological applications. Future studies should focus on:
- Detailed in vitro and in vivo evaluations of its biological activity.
- Exploration of structure–activity relationships to optimize its therapeutic efficacy.
- Investigation into its safety profile and cytotoxicity across various cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
